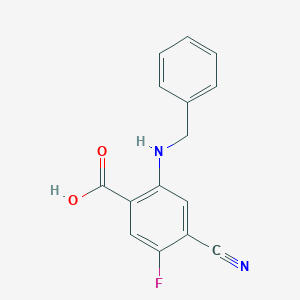
3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol
Descripción general
Descripción
3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol, also known as TCTT, is an organic compound that has a wide range of applications in the scientific research community. It is a colorless liquid that has a sweet odor, and is often used as a solvent in chemical synthesis. TCTT is an important component of many lab experiments that are used to study the properties of organic compounds, and is a key component of many pharmaceuticals.
Mecanismo De Acción
3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol is a polar compound, and is capable of forming hydrogen bonds with other molecules. This allows it to dissolve a wide range of organic compounds, as it is able to form strong interactions with the molecules it is dissolved in. In addition, 3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol is capable of forming complexes with metal ions, which allows it to be used in the synthesis of metal complexes and coordination compounds.
Biochemical and Physiological Effects
3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and is not known to have any adverse effects on the human body. In addition, it is not known to interact with any drugs or medications, and is not known to be an allergen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol in lab experiments is its ability to dissolve a wide range of organic compounds. This makes it an ideal solvent for a variety of experiments, as it is able to dissolve many different types of compounds. In addition, 3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol is not known to be toxic, and is not known to interact with any drugs or medications.
However, there are some limitations to using 3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol in lab experiments. It is a relatively expensive compound, and is not as widely available as other solvents. In addition, it is not as effective at dissolving some compounds as other solvents, such as chloroform or ether.
Direcciones Futuras
There are many potential future directions for the use of 3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol in scientific research. One potential direction is the use of 3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol in the synthesis of pharmaceuticals and other organic compounds. 3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol is capable of forming strong interactions with many different molecules, and this could be used to synthesize a wide range of compounds. In addition, 3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol could be used to study the properties of organic compounds, as its ability to dissolve a wide range of compounds could be used to study the structure and reactivity of these compounds. Finally, 3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol could be used to study the interactions between metal ions and organic compounds, as it is capable of forming complexes with metal ions.
Métodos De Síntesis
3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol is typically synthesized through a reaction between trichlorotrifluoroethane and 2-methylpentanal. This reaction is carried out in an inert atmosphere, such as nitrogen, in order to prevent oxidation of the reactants. The reaction is typically carried out at a temperature of around 80°C, and the reaction is typically completed within a few hours. The product of this reaction is a colorless liquid that has a sweet odor.
Aplicaciones Científicas De Investigación
3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol is widely used in scientific research, particularly in the fields of organic chemistry and pharmaceuticals. It is often used as a solvent in chemical synthesis, as it is able to dissolve a wide range of organic compounds. It is also used in the synthesis of pharmaceuticals, as it is able to dissolve many active ingredients. In addition, 3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol is often used in the synthesis of other organic compounds, such as dyes and fragrances.
Propiedades
IUPAC Name |
3,4,4-trichloro-5,5,5-trifluoro-2-methylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl3F3O/c1-3(2-13)4(7)5(8,9)6(10,11)12/h3-4,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPBBSPERWZBFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C(C(F)(F)F)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl3F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212846 | |
| Record name | 1-Pentanol, 3,4,4-trichloro-5,5,5-trifluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol | |
CAS RN |
1858251-61-2 | |
| Record name | 1-Pentanol, 3,4,4-trichloro-5,5,5-trifluoro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanol, 3,4,4-trichloro-5,5,5-trifluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)





